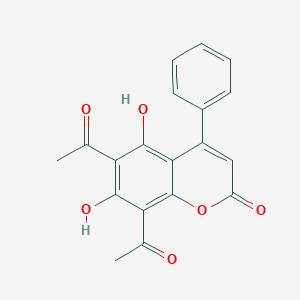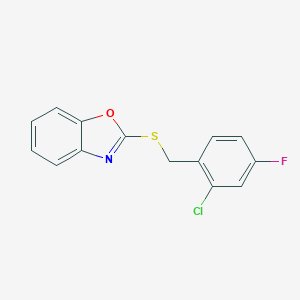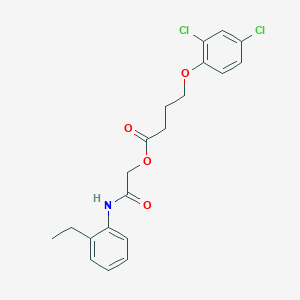
6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one, also known as apigenin, is a flavone compound found in various plants. It is known for its various pharmacological and biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
作用机制
Apigenin exerts its pharmacological and biological activities through various mechanisms of action. It has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Apigenin has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolism. Moreover, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been found to modulate various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
Apigenin has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, in various tissues and organs. Apigenin has also been found to scavenge free radicals and reduce oxidative stress, which plays a crucial role in the pathogenesis of various diseases. Moreover, this compound has been found to induce apoptosis and suppress the proliferation of cancer cells by targeting various signaling pathways. Additionally, this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Apigenin has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized through various methods. Moreover, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been extensively studied for its various pharmacological and biological activities, which makes it a promising candidate for further research. However, one of the limitations is that the bioavailability of this compound is relatively low, which may limit its efficacy in vivo. Moreover, the optimal dosage and administration route of this compound have not been fully established, which may affect its therapeutic potential.
未来方向
There are several future directions for the research on 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one. One of the directions is to investigate the optimal dosage and administration route of this compound to enhance its bioavailability and efficacy in vivo. Moreover, further research is needed to elucidate the molecular mechanisms underlying the pharmacological and biological activities of this compound. Additionally, the potential of this compound as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases, should be further explored. Furthermore, the development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential.
合成方法
Apigenin can be synthesized through various methods, including the extraction from plant sources, chemical synthesis, and biotransformation. The extraction method involves the isolation of 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one from plants such as parsley, chamomile, and celery. The chemical synthesis method involves the reaction of phenylacetic acid with 2,4,6-trihydroxyacetophenone in the presence of a catalyst to produce this compound. The biotransformation method involves the conversion of naringenin, a flavanone compound, to this compound through the action of a bacterial strain.
科学研究应用
Apigenin has been extensively studied for its various pharmacological and biological activities. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Apigenin has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). It has also been found to scavenge free radicals and reduce oxidative stress. Apigenin has been shown to induce apoptosis and suppress the proliferation of cancer cells by targeting various signaling pathways. Moreover, 6,8-diacetyl-5,7-dihydroxy-4-phenyl-2H-chromen-2-one has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C19H14O6 |
|---|---|
分子量 |
338.3 g/mol |
IUPAC 名称 |
6,8-diacetyl-5,7-dihydroxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C19H14O6/c1-9(20)14-17(23)15(10(2)21)19-16(18(14)24)12(8-13(22)25-19)11-6-4-3-5-7-11/h3-8,23-24H,1-2H3 |
InChI 键 |
KZRFEGICLBOVBX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C1O)C(=O)C)OC(=O)C=C2C3=CC=CC=C3)O |
规范 SMILES |
CC(=O)C1=C(C(=C2C(=C1O)C(=CC(=O)O2)C3=CC=CC=C3)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283909.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)

![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283932.png)
